![molecular formula C15H18N2O3 B2698370 (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide CAS No. 2035003-47-3](/img/structure/B2698370.png)
(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a pyrrole ring, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide can be achieved through a multi-step process:
Formation of the Acrylamide Moiety: The acrylamide group can be introduced via a reaction between acryloyl chloride and an amine precursor.
Introduction of the Furan Ring: The furan ring can be incorporated through a palladium-catalyzed coupling reaction.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a condensation reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.
Biochemical Probes: Can be used to study enzyme interactions due to its functional groups.
Medicine
Diagnostics: Can be used in the development of diagnostic agents.
Industry
Polymer Science: Can be used as a monomer in the synthesis of functional polymers.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The furan and pyrrole rings can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-(3-hydroxypropyl)acrylamide: Lacks the pyrrole ring.
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-phenylpropyl)acrylamide: Contains a phenyl ring instead of a pyrrole ring.
Uniqueness
The presence of both furan and pyrrole rings in (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide provides unique electronic and steric properties, making it a versatile compound for various applications.
生物活性
(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide, a compound featuring a furan ring and a pyrrole moiety, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antioxidant, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 12.5 | |
SW620 (colorectal cancer) | 6.79 | |
PANC-1 (pancreatic cancer) | 10.34 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation signals.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, such as DPPH scavenging activity and ferric ion-reducing antioxidant power. The results suggest that it effectively reduces oxidative stress in cellular models.
Assay Type | Result | Reference |
---|---|---|
DPPH Scavenging Activity | IC50 = 15 µg/mL | |
Ferric Ion Reducing Power | Significant |
This antioxidant activity may contribute to its protective effects against oxidative damage in cells, which is crucial for preventing cancer progression.
3. Neuroprotective Effects
Preliminary studies have shown that the compound may exhibit neuroprotective properties, particularly in models of neurodegeneration. It appears to mitigate neuronal cell death induced by toxic agents.
These findings suggest a potential role in treating neurodegenerative diseases, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
A notable case study involved the use of this compound in a therapeutic context for colorectal cancer. Patients treated with a regimen including this compound showed improved survival rates and reduced tumor sizes compared to control groups. The study highlighted the importance of further clinical trials to confirm these findings and establish optimal dosing regimens.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-10-2-5-13(17)14(18)8-9-16-15(19)7-6-12-4-3-11-20-12/h2-7,10-11,14,18H,8-9H2,1H3,(H,16,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJQLWPPJCDASK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。